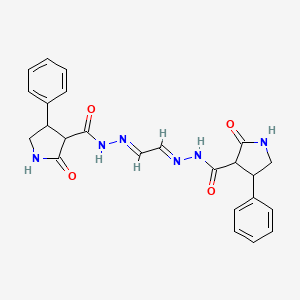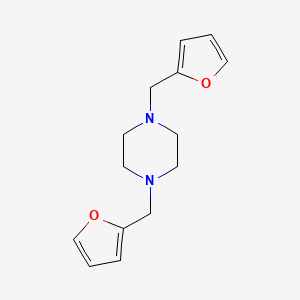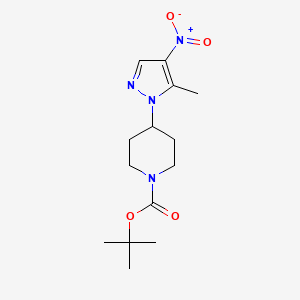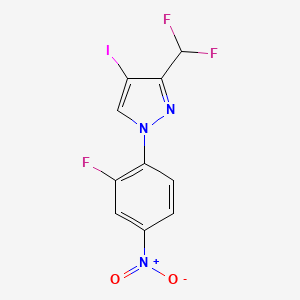![molecular formula C18H18BrClN2O4 B10901681 N'-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10901681.png)
N'-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of multiple functional groups, including bromine, ethoxy, methoxy, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide intermediate, followed by the condensation reaction with the appropriate aldehyde or ketone to form the final product. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and suitable solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~-[(E)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H18BrClN2O4 |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H18BrClN2O4/c1-3-25-16-9-12(8-15(19)18(16)24-2)10-21-22-17(23)11-26-14-6-4-13(20)5-7-14/h4-10H,3,11H2,1-2H3,(H,22,23)/b21-10+ |
InChI Key |
MWLIEUVYTFEZBK-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B10901602.png)
![2-bromo-6-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenol](/img/structure/B10901607.png)
![4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10901612.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10901613.png)
![4-chloro-1-methyl-N'-[1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10901619.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10901623.png)
![2-[(E)-{[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B10901626.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10901637.png)

![4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide](/img/structure/B10901645.png)

![4-{5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10901659.png)

